molecular formula C10H10N2O3 B4584084 5-nitro-2-propoxybenzonitrile

5-nitro-2-propoxybenzonitrile

Cat. No. B4584084
M. Wt: 206.20 g/mol
InChI Key: XVTYDHXIKNWYRD-UHFFFAOYSA-N
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Description

"5-nitro-2-propoxybenzonitrile" is a chemical compound that is a subject of interest in various chemical research areas. Its properties and reactions are explored for potential applications in different fields of chemistry.

Synthesis Analysis

  • The synthesis of similar compounds, such as 2-aminobenzonitriles, can be achieved through processes involving nitrosation and sequential iron(III)-catalyzed C-C bond cleavage of arylindoles, which may have relevance to synthesizing this compound (Chen et al., 2018).

Molecular Structure Analysis

  • The molecular structure of compounds like this compound can be studied using rotational spectroscopy, as demonstrated in the structural determination of 2- and 3-nitrobenzonitrile (Graneek et al., 2018).

Chemical Reactions and Properties

  • Reactions of nitrobenzonitriles, which are structurally similar to this compound, include hydrogenation processes and reactions with various amines and amino acids. These reactions are indicative of the chemical behavior of nitrobenzonitriles (Wilshire, 1967).

Physical Properties Analysis

  • The physical properties of nitrobenzonitriles, such as dipole moments and electron density distribution, can be assessed using techniques like microwave spectroscopy, which may be applicable to this compound (Graneek et al., 2018).

Chemical Properties Analysis

  • The chemical properties of nitrobenzonitriles include their reactivity, as shown in studies involving hydrogenation using Raney nickel catalysts. Such studies provide insights into the behavior of compounds like this compound under different conditions (Koprivova & Červený, 2008).

Scientific Research Applications

Synthesis of Novel Compounds

5-Nitro-2-propoxybenzonitrile is used in the synthesis of various novel chemical compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. These reactions are significant for producing new compounds, which are identified and characterized using techniques like NMR, IR, MS spectra, and elemental analysis (Li et al., 2006).

Hydrogenation Reactions

This compound plays a role in hydrogenation reactions. The position of the nitro group relative to the nitrile group significantly affects the hydrogenation process. For example, while 3- and 4-nitrobenzonitriles are hydrogenated to their primary amines, 2-nitrobenzonitrile undergoes transformation via intramolecular oxidation. Understanding these mechanisms is crucial for industrial applications (Koprivova & Červený, 2008).

Photophysical Characterization

This compound derivatives have been studied for their photophysical properties. These studies include the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for organic light-emitting diodes (OLEDs). Understanding these properties is essential for developing advanced materials for electronic applications (García-López et al., 2014).

Vibrational Spectroscopy

The compound has been studied using vibrational spectroscopy and ab initio calculations. Such studies involve the preparation of derivatives like 5-nitro-2-(p-fluorophenyl)benzoxazole and analyzing them using FT-IR spectrum, with theoretical examination using quantum chemistry codes. This research is significant for understanding the molecular structure and properties of these compounds (Mary et al., 2008).

Corrosion Inhibition

Derivatives of this compound, like 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, are studied as corrosion inhibitors for mild steel in acidic environments. Such research is vital for industrial applications where corrosion resistance is essential (Verma et al., 2015).

In Vitro Anticancer Studies

Nitrile-functionalized silver(I)–N-heterocyclic carbene complexes based on this compound derivatives have been synthesized and investigated for their potential as anticancer agents. These complexes undergo in vitro studies to evaluate their effectiveness against cancer cell lines (Zulikha et al., 2014).

properties

IUPAC Name

5-nitro-2-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-5-15-10-4-3-9(12(13)14)6-8(10)7-11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTYDHXIKNWYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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